N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide
Overview
Description
N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety, a phenyl-tetrazole group, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is plausible that the compound’s anticancer activity could involve the disruption of microtubule assembly, a common mechanism of action for many anticancer agents .
Result of Action
The compound’s action results in the disruption of normal cell cycle progression, leading to cell cycle arrest at the S phase and the induction of apoptosis . This can lead to the death of cancer cells, thereby inhibiting the growth and proliferation of tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide typically involves multiple steps, including the formation of the benzo[1,3]dioxole core, the introduction of the phenyl-tetrazole group, and the final acetamide linkage. Common synthetic routes include:
Formation of Benzo[1,3]dioxole Core: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Phenyl-Tetrazole Group: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction using phenyl-tetrazole and appropriate halide precursors.
Acetamide Linkage Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl-tetrazole group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[1,3]dioxole moiety would yield quinone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It is investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells (2).
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole core and have shown anticancer activity (1).
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also feature the benzo[1,3]dioxole moiety and have been evaluated for their antitumor activities (2).
Uniqueness
N-Benzo[1,3]dioxol-5-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is unique due to its combination of the benzo[1,3]dioxole core, phenyl-tetrazole group, and acetamide linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-15(17-11-6-7-13-14(8-11)24-10-23-13)9-25-16-18-19-20-21(16)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCCOXADJVYQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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